Product packaging for S-(N-Hydroxy-N-methylcarbamoyl)glutathione(Cat. No.:CAS No. 144810-23-1)

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

Cat. No.: B117180
CAS No.: 144810-23-1
M. Wt: 380.38 g/mol
InChI Key: RITFSVQFPRZDHQ-BQBZGAKWSA-N
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Description

Contextualization within Glutathione (B108866) Metabolism and Biological Significance

Glutathione (GSH) is a tripeptide, composed of glutamate (B1630785), cysteine, and glycine, and is the most abundant non-protein thiol in mammalian cells. nih.gov It plays a critical role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of redox homeostasis. nih.govwikipedia.org The antioxidant functions of glutathione are largely carried out through reactions catalyzed by glutathione peroxidase, which reduce harmful reactive oxygen species like hydrogen peroxide and lipid peroxides. nih.govmdpi.com In these reactions, glutathione is oxidized to glutathione disulfide (GSSG), which can then be reduced back to GSH by glutathione reductase, thus completing the redox cycle. wikipedia.orgyoutube.com

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and easier to excrete from the cell. wikipedia.orgnih.gov This process is a cornerstone of phase II detoxification, neutralizing potentially harmful substances, including carcinogens and environmental toxins. wikipedia.orgpromega.com

Another vital pathway involving glutathione is the glyoxalase system, which detoxifies cytotoxic alpha-ketoaldehydes, most notably methylglyoxal (B44143), a byproduct of glycolysis. mdpi.comzellx.de The system comprises two enzymes: glyoxalase I and glyoxalase II. Glyoxalase I catalyzes the conversion of the hemithioacetal, formed spontaneously from methylglyoxal and glutathione, to S-D-lactoylglutathione. mdpi.comzellx.de Glyoxalase II then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the free glutathione. zellx.de

Overview of S-(N-Hydroxy-N-methylcarbamoyl)glutathione as a Distinct Glutathione Derivative

This compound stands out as a synthetic glutathione derivative designed to interact specifically with the glyoxalase system. capes.gov.br It is synthesized through a thioester-interchange reaction between glutathione and N-hydroxy-N-methylcarbamate 4-chlorophenyl ester. capes.gov.br

The primary significance of this compound in biochemical research lies in its function as a competitive inhibitor of glyoxalase I. capes.gov.br Its structure is designed to mimic the enediol(ate) intermediate that forms during the glyoxalase I-catalyzed reaction, allowing it to bind tightly to the enzyme's active site. capes.gov.br This inhibitory action disrupts the normal detoxification of methylglyoxal, leading to its accumulation. nih.gov

Furthermore, this compound also serves as a slow substrate for glyoxalase II. capes.gov.br This dual interaction with both enzymes of the glyoxalase system makes it a valuable tool for studying the roles of these enzymes in cellular metabolism and disease, particularly in cancer research where the glyoxalase system is often upregulated. capes.gov.brnih.gov

Interactive Data Table: Key Enzymes in Glutathione Metabolism

EnzymeFunctionRole in Relation to this compound
Glutathione S-Transferase (GST) Catalyzes the conjugation of glutathione to electrophilic compounds for detoxification. wikipedia.orgNot directly involved in the metabolism of this compound, but represents a major pathway of glutathione utilization.
Glyoxalase I (GLO1) Converts the hemithioacetal of methylglyoxal and glutathione to S-D-lactoylglutathione. mdpi.comCompetitively inhibited by this compound. capes.gov.br
Glyoxalase II (GLO2) Hydrolyzes S-D-lactoylglutathione to D-lactate and regenerates glutathione. zellx.deThis compound acts as a slow substrate for this enzyme. capes.gov.br

Interactive Data Table: Research Findings on this compound

FindingDescriptionReference
Inhibition of Glyoxalase I This compound is a competitive inhibitor of yeast glyoxalase I, with an inhibition constant (Ki) of 68 µM. This is significantly lower than that of the product S-D-lactoylglutathione. capes.gov.br
Substrate for Glyoxalase II It is also a substrate for bovine liver glyoxalase II, with a Km of 0.48 mM, which is comparable to the natural substrate S-D-lactoylglutathione. However, its catalytic rate (kcat) is much lower. capes.gov.br
Cellular Uptake The compound can be transported into human erythrocytes, either directly or more efficiently as its glycylethyl ester derivative, which is then hydrolyzed intracellularly. capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O8S B117180 S-(N-Hydroxy-N-methylcarbamoyl)glutathione CAS No. 144810-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144810-23-1

Molecular Formula

C12H20N4O8S

Molecular Weight

380.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1

InChI Key

RITFSVQFPRZDHQ-BQBZGAKWSA-N

SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Other CAS No.

144810-23-1

sequence

XXG

Synonyms

S-(N-hydroxy-N-methylcarbamoyl)glutathione
S-HMCG

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of S N Hydroxy N Methylcarbamoyl Glutathione

Elucidation of Optimized Synthetic Pathways for S-(N-Hydroxy-N-methylcarbamoyl)glutathione

The synthesis of S-conjugates of glutathione (B108866) (GSH) is a fundamental process in both biological detoxification and the chemical creation of targeted enzyme inhibitors. While specific optimized pathways for this compound are not extensively detailed in publicly available literature, the synthesis can be understood through the general principles of glutathione chemistry.

The formation of this compound involves the conjugation of two primary precursor reactants:

Glutathione (GSH): A tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that acts as the nucleophile. The key functional group for the reaction is the thiol (-SH) group on the cysteine residue.

An N-hydroxy-N-methylcarbamoyl electrophile: A reactive species capable of being attacked by the glutathione thiol group.

The principal reaction mechanism for the formation of such glutathione S-conjugates is nucleophilic substitution. mdpi.com In this reaction, the thiolate anion (GS⁻) of glutathione, which is more nucleophilic than the thiol form, attacks an electrophilic center on the carbamoyl (B1232498) precursor. mdpi.com This general mechanism is a common pathway for the conjugation of glutathione with various electrophilic compounds and can be catalyzed by enzymes such as glutathione S-transferases (GSTs) or occur non-enzymatically. mdpi.com

Optimizing the yield and ensuring the purity of this compound in a synthetic setting requires careful control over several reaction parameters. Key considerations include:

pH Control: The reaction is dependent on the nucleophilicity of the thiol group. Maintaining a pH that favors the formation of the thiolate anion (GS⁻) without causing degradation of reactants or products is crucial.

Solvent Selection: The choice of solvent must ensure the solubility of both the hydrophilic glutathione and the potentially more hydrophobic carbamoyl precursor. Aqueous buffer systems are commonly used.

Reactant Stoichiometry: Adjusting the molar ratio of the precursors can drive the reaction towards completion and maximize the yield of the desired conjugate.

Purification Techniques: Following the reaction, purification is essential to remove unreacted starting materials and any side products. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are often employed to isolate and purify glutathione conjugates due to their polar nature.

Exploration of Structure-Activity Relationships through this compound Derivatives

This compound and its derivatives have been specifically designed as potent inhibitors of the enzyme glyoxalase I (Glx I), a critical enzyme in the detoxification of methylglyoxal (B44143), a cytotoxic metabolic byproduct. google.com The design of these compounds is based on mimicking the structure of the enediol(ate) intermediate formed during the glyoxalase I-catalyzed reaction. google.com This mimicry allows them to bind tightly to the enzyme's active site, acting as powerful competitive inhibitors. google.com

Research has demonstrated that this compound binds with significantly higher affinity to yeast glyoxalase I than the natural product of the reaction, S-D-lactoylglutathione. google.com This highlights the success of the transition-state analogue design strategy.

The structure-activity relationship (SAR) has been further explored by creating derivatives, particularly by modifying the group attached to the carbamoyl nitrogen. For instance, S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives have shown exceptionally strong inhibition. google.com The introduction of hydrophobic, aryl groups can enhance binding affinity. One of the most potent inhibitors discovered is S-(N-hydroxy-N-4-bromophenylcarbamoyl)glutathione, which demonstrates the significant impact of substituting the methyl group with a larger, electron-withdrawing aryl group on inhibitory activity. google.com

The table below summarizes the inhibitory constants (Ki) for this compound and a related derivative against glyoxalase I from different sources, illustrating the structure-activity relationships.

CompoundEnzyme SourceInhibitory Constant (Ki)
S-D-LactoylglutathioneYeast Glx I2.23 mM
This compoundYeast Glx I0.068 mM
S-(N-Hydroxy-N-4-bromophenylcarbamoyl)glutathioneYeast Glx I0.00 mM
S-(N-Hydroxy-N-4-bromophenylcarbamoyl)glutathioneHuman Erythrocyte Glx I0.000016 mM

This data is compiled from patent literature and demonstrates the relative binding affinities. google.com

Furthermore, dialkyl ester derivatives of these compounds have been found to be even more potent inhibitors of cancer cells, which is attributed to a more rapid rate of transport into the cells. google.com This suggests that modifying the glutathione backbone itself to enhance cellular uptake is another important avenue in exploring the structure-activity relationships of this class of inhibitors.

Molecular Mechanisms of S N Hydroxy N Methylcarbamoyl Glutathione in Enzymatic Regulation

Selective Inhibition of Glyoxalase I by S-(N-Hydroxy-N-methylcarbamoyl)glutathione

This compound has been identified as a powerful and selective competitive inhibitor of glyoxalase I, an enzyme central to the detoxification of the cytotoxic byproduct of glycolysis, methylglyoxal (B44143). nih.govnih.gov This inhibitory action is a direct result of the compound's rational design to mimic a key transition state in the glyoxalase I-catalyzed reaction. nih.govresearchgate.net

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of yeast glyoxalase I. nih.gov The inhibition constant (Ki) for this interaction has been determined to be 68 µM. nih.govresearchgate.net This value indicates a significantly tighter binding affinity compared to other relevant molecules. For instance, its Ki is approximately 30-fold lower than that of S-D-lactoylglutathione and about 7-fold lower than the Michaelis constant (Km) for the hemithioacetal substrate formed from glutathione (B108866) and methylglyoxal. nih.govresearchgate.net The competitive nature of the inhibition signifies that the compound directly competes with the natural substrate for binding to the active site of glyoxalase I. nih.gov

Inhibition Constants (Ki) for Glyoxalase I

Inhibitor Ki (µM) Enzyme Source
This compound 68 Yeast
S-D-lactoylglutathione ~2040 Yeast

The potent inhibitory effect of this compound is attributed to its design as a transition state analog. nih.govnih.gov Specifically, it was engineered to have a stereoelectronic similarity to the enediol(ate) intermediate that is formed during the glyoxalase I reaction pathway. nih.govresearchgate.net X-ray crystallographic analyses of human glyoxalase I in complex with similar transition state analogues, such as S-(N-hydroxy-N-p-iodophenylcarbamoyl)glutathione, reveal that the hydroxycarbamoyl group of the inhibitor directly coordinates with the active site zinc ion. nih.gov This coordination mimics the binding of the true enediolate intermediate, thereby effectively blocking the enzyme's catalytic activity. nih.gov This structural mimicry allows the compound to bind tightly to the active site, making it a highly effective inhibitor. nih.govnih.gov

Interplay of this compound with the Glyoxalase System

The glyoxalase system is a two-step enzymatic pathway responsible for the detoxification of methylglyoxal. nih.govjneurosci.org The first enzyme, glyoxalase I, converts the hemithioacetal of methylglyoxal and glutathione to S-D-lactoylglutathione. mdpi.com The second enzyme, glyoxalase II, then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating glutathione in the process. plos.orgresearchgate.net this compound interacts with both components of this system, albeit in different ways. nih.gov

By competitively inhibiting glyoxalase I, this compound disrupts the primary pathway for methylglyoxal detoxification. nih.govscbt.com This inhibition leads to an accumulation of methylglyoxal within cells. scbt.com Methylglyoxal is a reactive dicarbonyl species that can cause "dicarbonyl stress" by modifying proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). portlandpress.comnih.gov Therefore, the inhibition of glyoxalase I by this compound can potentiate the cytotoxic effects of methylglyoxal. researchgate.net This mechanism is of particular interest in cancer research, as tumor cells often have elevated levels of glyoxalase I to cope with their increased glycolytic rate and subsequent methylglyoxal production. researchgate.netresearchgate.net

Kinetic Parameters for Glyoxalase II Substrates

Substrate Km (mM) Relative kcat Enzyme Source
This compound 0.48 2 x 10-5 Bovine Liver
S-D-lactoylglutathione ~0.48 1 Bovine Liver

Broader Implications for Cellular Metabolic Homeostasis and Stress Responses

The glyoxalase system is integral to maintaining cellular metabolic homeostasis by detoxifying reactive carbonyl species generated during metabolism. nih.govproquest.com Inhibition of this system by compounds like this compound can have significant consequences for cellular health and stress responses. nih.gov The accumulation of methylglyoxal resulting from glyoxalase I inhibition leads to increased dicarbonyl stress and oxidative stress. nih.govmdpi.com This can trigger a cascade of downstream effects, including protein misfolding, activation of the unfolded protein response, and low-grade inflammation. portlandpress.com The integrity of the glyoxalase system is thus crucial for cellular defense against glycative and oxidative damage. jneurosci.orgnih.gov Consequently, the modulation of this pathway by inhibitors offers a valuable tool for studying the cellular responses to metabolic stress and for exploring potential therapeutic strategies in diseases associated with elevated glyoxalase activity, such as cancer. nih.govresearchgate.net

Metabolic Processing and Biotransformation of S N Hydroxy N Methylcarbamoyl Glutathione

In Vitro Studies on the Enzymatic and Non-Enzymatic Conversion of S-(N-Hydroxy-N-methylcarbamoyl)glutathione

Direct in vitro investigations into the enzymatic and non-enzymatic conversion of this compound are limited. However, studies on analogous compounds, such as S-(N-methylcarbamoyl)glutathione, provide significant insights into the potential reactivity and stability of this molecule.

S-(N-methylcarbamoyl)glutathione has been identified as a chemically reactive conjugate. nih.gov In vitro experiments have demonstrated its ability to participate in transcarbamoylation reactions. For instance, when incubated in buffered aqueous media (pH 7.4) at 37°C, S-(N-methylcarbamoyl)glutathione readily donates its N-methylcarbamoyl group to the free sulfhydryl group of cysteine. nih.gov After a two-hour incubation period, a significant portion of the glutathione (B108866) conjugate is converted to S-(N-methylcarbamoyl)cysteine. nih.gov This reaction is reversible, with the cysteine adduct also capable of transferring the carbamoyl (B1232498) moiety back to glutathione. nih.gov This reactivity suggests that this compound could also act as a carrier of the N-hydroxy-N-methylcarbamoyl group, potentially transferring it to other nucleophilic molecules within a biological system.

The formation of S-(N-methylcarbamoyl)glutathione from NMF in hepatic microsomes has been shown to be an oxidative process requiring NADPH and air, and is inhibitable by carbon monoxide, indicating the involvement of cytochrome P450 enzymes. aston.ac.uk It is plausible that the N-hydroxylated form would be generated through a similar enzymatic pathway from an N-hydroxylated precursor.

Non-enzymatic conversion is also a crucial aspect of the metabolism of such conjugates. Glutathione itself can undergo spontaneous, non-enzymatic degradation in a physiological pH range, with cleavage of its peptide bonds over time. While the thioether linkage in S-conjugates adds stability, the inherent reactivity of the carbamoyl group in this compound could make it susceptible to spontaneous hydrolysis or reactions with other biological nucleophiles, independent of enzymatic catalysis.

Interactive Data Table: In Vitro Reactivity of S-(N-methylcarbamoyl)glutathione

CompoundReactantConditionsTime (hr)Conversion ProductPercentage of Conversion
S-(N-methylcarbamoyl)glutathioneCysteinepH 7.4, 37°C2S-(N-methylcarbamoyl)cysteine42.5%

Identification and Characterization of this compound Conjugates

S-(N-methylcarbamoyl)glutathione has been successfully identified as a biliary metabolite in mice treated with N-methylformamide using cesium ion liquid secondary ion mass spectrometry. nih.gov Further characterization has been achieved through tandem mass spectrometry (MS/MS). nih.govpublisso.de Fast atom bombardment mass spectrometry has been used to generate protonated molecular ions ([M+H]+) of S-(N-methylcarbamoyl)glutathione and its derivatives. publisso.denih.gov The subsequent collisionally activated dissociation (CAD) spectra provide structurally informative fragment ions that help to elucidate the nature of both the peptide and the xenobiotic components of the conjugate. publisso.denih.gov

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of these conjugates. For instance, the benzyloxycarbonyl derivative of S-(N-methylcarbamoyl)glutathione has been shown to be particularly useful for its ease of formation, favorable high-performance liquid chromatography (HPLC) characteristics, and informative fragmentation patterns in MS/MS analysis. publisso.denih.gov

The expected conjugates of this compound would include the initial glutathione adduct, followed by its breakdown products in the mercapturic acid pathway: the cysteinylglycine and cysteine conjugates. The final mercapturic acid, N-acetyl-S-(N-hydroxy-N-methylcarbamoyl)cysteine, would be the ultimate urinary metabolite. The identification of these conjugates would involve LC-MS/MS analysis, looking for characteristic mass transitions and fragmentation patterns.

Interactive Data Table: Analytical Methods for the Characterization of S-(N-methylcarbamoyl)glutathione

Analytical TechniqueIonization MethodKey Findings
Tandem Mass Spectrometry (MS/MS)Fast Atom Bombardment (FAB)Provides structurally informative fragment ions defining the peptide and xenobiotic parts of the conjugate. publisso.denih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)ThermosprayUsed for the specific assay of in vitro carbamoylation reactions. nih.gov
Liquid Secondary Ion Mass SpectrometryCesium IonIdentification as a biliary metabolite. nih.gov

Pathways of Glutathione Conjugation and Mercapturic Acid Formation Relevant to this compound

The formation of this compound is a key step in a major detoxification pathway that ultimately leads to the excretion of a mercapturic acid. This pathway involves a series of well-characterized enzymatic steps.

The initial step is the conjugation of an electrophilic species with glutathione. It is hypothesized that N-methylformamide is oxidized to a reactive intermediate, which then conjugates with glutathione to form S-(N-methylcarbamoyl)glutathione. nih.gov A similar pathway is expected for an N-hydroxylated precursor, leading to this compound. This conjugation can be catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that facilitate the reaction between the thiol group of glutathione and various electrophilic substrates. nih.govoxfordbiomed.com

Once formed, the glutathione conjugate, this compound, does not get directly excreted. Instead, it undergoes sequential enzymatic degradation. nih.gov The process is as follows:

Removal of the Glutamyl Residue: The enzyme γ-glutamyltranspeptidase (GGT), located on the outer surface of cell membranes, cleaves the γ-glutamyl moiety from the glutathione conjugate. nih.gov This results in the formation of the corresponding cysteinylglycine conjugate.

Cleavage of the Glycinyl Residue: The cysteinylglycine conjugate is then acted upon by dipeptidases, which hydrolyze the cysteinyl-glycine peptide bond to release glycine. nih.gov This step yields the cysteine conjugate.

N-Acetylation: The final step in the formation of mercapturic acid is the N-acetylation of the cysteine conjugate's free amino group. nih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, utilizing acetyl-CoA as the acetyl donor.

The resulting mercapturic acid, N-acetyl-S-(N-hydroxy-N-methylcarbamoyl)cysteine, is a more water-soluble and less toxic compound that can be readily eliminated from the body, primarily through urine. The mercapturic acid of the non-hydroxylated analog, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is a known urinary metabolite of both N,N-dimethylformamide and N-methylformamide in humans and rodents. aston.ac.uknih.gov

Interactive Data Table: Enzymes Involved in the Mercapturic Acid Pathway

EnzymeFunctionSubstrateProduct
Glutathione S-Transferases (GSTs)Catalyzes the conjugation of glutathione with electrophiles.Electrophilic precursor + GlutathioneThis compound
γ-Glutamyltranspeptidase (GGT)Removes the glutamyl residue.This compoundS-(N-Hydroxy-N-methylcarbamoyl)cysteinylglycine
DipeptidasesCleaves the glycinyl residue.S-(N-Hydroxy-N-methylcarbamoyl)cysteinylglycineS-(N-Hydroxy-N-methylcarbamoyl)cysteine
Cysteine S-conjugate N-acetyltransferaseAdds an acetyl group.S-(N-Hydroxy-N-methylcarbamoyl)cysteineN-acetyl-S-(N-hydroxy-N-methylcarbamoyl)cysteine

State of the Art Analytical Techniques for S N Hydroxy N Methylcarbamoyl Glutathione Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique in the study of glutathione (B108866) conjugates, offering unparalleled sensitivity and specificity for identifying and structurally characterizing metabolites in complex biological samples.

Application of LC-MS/MS and High-Resolution MS in S-(N-Hydroxy-N-methylcarbamoyl)glutathione Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of glutathione adducts. In studies of analogous compounds such as S-(N-methylcarbamoyl)glutathione, a metabolite of N-methylformamide, tandem mass spectrometry has been critical for structural confirmation. nih.govnih.gov Techniques like fast atom bombardment mass spectrometry (FAB/MS) and collisionally activated dissociation (CAD) are used to generate daughter ion spectra from the protonated molecular ion [M+H]+. nih.gov These spectra provide structurally informative fragment ions that help define both the glutathione peptide backbone and the nature of the xenobiotic moiety attached to the sulfur atom. nih.gov

The fragmentation pattern is key to identification. For instance, the analysis of S-(N-methylcarbamoyl)glutathione derivatives reveals characteristic cleavages within the glutathione structure (e.g., loss of the glutamate (B1630785) residue) and the S-linked side chain. nih.gov For this compound, HRMS would allow for the determination of its accurate mass, confirming its elemental composition. Subsequent MS/MS analysis would be expected to yield a predictable fragmentation pattern, aiding in its unambiguous identification.

Sample preparation for LC-MS/MS analysis typically involves a straightforward protein precipitation from plasma or tissue homogenates, often using perchloric acid, to isolate the analyte with high recovery. nih.govresearchgate.net The separation is commonly achieved using reversed-phase gradient elution chromatography. nih.gov

Table 1: Representative LC-MS/MS Parameters for Glutathione Conjugate Analysis

ParameterDescription
Chromatography Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)
Column C18 analytical column (e.g., 50 mm x 2.1 mm, 3 µm particles) researchgate.net
Mobile Phase Gradient elution with water and acetonitrile, often containing a modifier like formic acid to improve ionization.
Ionization Source Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) nih.gov
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap
Scan Mode Selected Reaction Monitoring (SRM) for quantification; Product Ion Scan for structural confirmation.

Isotope Labeling Strategies for Tracing this compound Metabolism

Isotope labeling is an indispensable strategy for tracing the metabolic fate of xenobiotics and their conjugates. Studies on the formation of S-(N-methylcarbamoyl)glutathione have effectively utilized deuterium (B1214612) labeling of the precursor, N-methylformamide. nih.govnih.gov When mice were dosed with a mixture of labeled and unlabeled N-methylformamide, the resulting glutathione conjugate appeared as a characteristic pair of "twin ions" in the mass spectrum, separated by the mass difference of the isotopes. nih.gov This signature allows for the easy recognition of drug-derived metabolites in a complex biological background. nih.gov

A similar strategy could be applied to study the metabolism of the precursor to this compound. Furthermore, large primary kinetic isotope effects have been observed when deuterium is substituted at the formyl group of N-methylformamide, indicating that C-H bond cleavage is a rate-determining step in the oxidative process leading to the formation of S-(N-methylcarbamoyl)glutathione. nih.gov

Another powerful approach involves using stable isotope-labeled glutathione (e.g., incorporating [1,2-13C2,15N]glycine) as a trapping agent for reactive metabolites in vitro. nih.gov This method also produces a characteristic isotopic signature (a 3 Da mass shift) in any resulting glutathione adducts, facilitating their detection and characterization with high confidence using HRMS. nih.gov

Table 2: Isotope Labeling Approaches for Metabolite Tracing

StrategyLabeled MoleculeApplicationOutcome in Mass Spectrum
Precursor Labeling Deuterium-labeled precursor (e.g., N-methyl-d3-formamide)In vivo or in vitro metabolism studies to trace the formation of the glutathione conjugate. nih.govnih.govAppearance of "twin ions" separated by the mass of the incorporated isotopes (e.g., 3 Da for -CD3).
Trapping Agent Labeling Stable isotope-labeled glutathione (e.g., [13C2, 15N]Gly-GSH)In vitro studies to trap reactive metabolites. nih.govFormation of glutathione conjugates with a distinct mass shift (e.g., +3 Da) compared to the endogenous conjugate.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the complete structural elucidation of novel compounds, including metabolites like this compound. While mass spectrometry provides information on mass and fragmentation, NMR provides detailed atomic-level information about the chemical structure and connectivity.

A full structural confirmation of this compound would involve a suite of NMR experiments.

1D NMR (¹H and ¹³C): These experiments identify the different chemical environments of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show characteristic signals for the amino acid residues of the glutathione backbone (glutamate, cysteine, and glycine) and for the N-methyl group of the side chain.

Quantitative NMR (qNMR) can also be employed for the determination of compound concentration in solution, providing an alternative to chromatography-based quantification. dntb.gov.ua

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Inhibition Studies

Spectrophotometric and fluorometric assays are fundamental tools for studying the enzymes that may be involved in the metabolism of this compound or be inhibited by it. These assays are typically high-throughput and are used to measure enzyme kinetics and screen for potential inhibitors. nih.govresearchgate.net

Spectrophotometric Assays: A common spectrophotometric assay is used to measure the activity of Glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to various electrophilic compounds. nih.gov This assay often uses 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The reaction product, a glutathione-CDNB conjugate, absorbs light at 340 nm. nih.gov By monitoring the increase in absorbance at this wavelength, the enzyme's activity can be determined. nih.gov This system can be adapted to screen for inhibitors; a compound like this compound could be added to the reaction to determine if it inhibits GST activity, which would be observed as a decrease in the rate of product formation. nih.gov

Fluorometric Assays: Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. They can be used to determine the binding affinity of inhibitors to an enzyme. nih.govresearchgate.net One approach involves monitoring the intrinsic fluorescence of the enzyme's tryptophan residues. When an inhibitor binds to the active site, it can cause a change (often quenching) in this fluorescence, which can be measured to calculate binding constants like the dissociation constant (Kd). nih.govresearchgate.net Other methods use fluorescent probes that change their emission properties upon enzymatic reaction or displacement by an inhibitor. nih.gov

Advanced Chromatographic Methods for Purification and Quantitative Determination

Advanced chromatographic techniques, particularly UPLC and HPLC, are essential for both the purification and precise quantification of this compound from biological samples. mdpi.com

For quantitative analysis, UPLC-MS/MS is the method of choice due to its high sensitivity, selectivity, and speed. mdpi.com The methodology involves separation on a reversed-phase column (e.g., C18) using a gradient of aqueous mobile phase and an organic solvent like acetonitrile. nih.govresearchgate.net The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.govresearchgate.net Calibration curves are established over a relevant concentration range, and methods are validated for accuracy, precision, and stability. nih.gov

For purification, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate sufficient quantities of the compound for further studies, such as structural confirmation by NMR or for use as an analytical standard. Mixed-mode chromatography, which utilizes resins with multiple interaction modes (e.g., ion exchange and hydrophobic), can also be a powerful tool for purifying target molecules from complex mixtures. ijert.org The purification of glutathione conjugates can also be achieved through a combination of anion-exchange and hydrophobic interaction chromatography. nih.gov

Table 3: Common Chromatographic Conditions for Glutathione Conjugate Analysis

ParameterApplication: Quantitative AnalysisApplication: Purification
Technique UPLC or HPLC coupled to MS/MS mdpi.comPreparative HPLC, Mixed-Mode Chromatography ijert.org
Column Type Analytical Reversed-Phase C18 or C8Preparative Reversed-Phase C18 or C8; Mixed-mode resins
Column Dimensions Small ID (e.g., 2.1 mm), short length (e.g., 50-100 mm)Large ID (e.g., >10 mm), longer length
Mobile Phase Acetonitrile/Methanol and Water with additives (formic acid, ammonium (B1175870) acetate)Similar to analytical, but often with volatile buffers for easy removal post-collection
Detection Tandem Mass Spectrometry (MS/MS)UV-Vis Detector, followed by fraction collection and offline analysis

Emerging Research Frontiers and Theoretical Perspectives for S N Hydroxy N Methylcarbamoyl Glutathione

Computational Chemistry and Molecular Modeling Approaches to Enzyme-Inhibitor Dynamics

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between enzymes and their inhibitors. In the context of S-(N-Hydroxy-N-methylcarbamoyl)glutathione and its analogues, these approaches provide atomic-level insights into the dynamics of binding to glyoxalase I (GLO1), a key enzyme in cellular detoxification.

X-ray crystallographic studies of human glyoxalase I in complex with transition-state analogues like S-(N-hydroxy-N-p-iodophenylcarbamoyl)glutathione have been fundamental. nih.gov These studies reveal that the hydroxycarbamoyl group of the inhibitor directly coordinates with the active site zinc ion, mimicking the enediolate intermediate of the enzymatic reaction. nih.gov This coordination induces a conformational change in the enzyme, causing a loop to close over the active site, which strengthens the binding. nih.gov

Computational studies complement these experimental findings by elucidating the energetic and structural factors that govern inhibitor affinity. Research indicates that hydrophobic interactions play a crucial role in the binding of S-(N-aryl/alkyl-N-hydroxycarbamoyl)glutathiones to the active site of GLO1. researchgate.net A linear relationship has been observed between the hydrophobicity of the N-substituents and the inhibitory constant (Kᵢ), suggesting that these interactions help to properly orient the inhibitor for optimal polar contacts within the active site. researchgate.net Molecular modeling also shows that GLO1 preferentially binds the syn-conformer of these inhibitors. researchgate.net Together, these computational and crystallographic models support an "inner sphere mechanism" for the enzyme and provide a robust conceptual framework for the rational design of next-generation, more potent GLO1 inhibitors for therapeutic applications. nih.govresearchgate.net

Table 1: Key Interactions in the GLO1-Inhibitor Complex

Inhibitor MoietyEnzyme Active Site ComponentType of InteractionSignificance
Hydroxycarbamoyl GroupZinc (Zn²⁺) IonDirect CoordinationMimics the transition state, crucial for high-affinity binding. nih.gov
Glutathione (B108866) BackboneEnzyme ResiduesHydrogen BondingAnchors the inhibitor within the active site. nih.gov
N-Aryl/Alkyl SubstituentHydrophobic PocketsHydrophobic InteractionEnhances binding affinity and optimizes inhibitor orientation. researchgate.net

Development of Novel Biochemical Probes Based on the this compound Scaffold

The structural framework of this compound, which confers high-affinity and specific binding to glyoxalase I, makes it an excellent candidate for the development of novel biochemical probes. While this specific molecule is primarily studied as an inhibitor, its scaffold can be chemically modified to create tools for studying enzyme function, localization, and activity in complex biological systems.

By incorporating reporter groups such as fluorophores, biotin, or radioactive isotopes onto the glutathione or N-methyl scaffold, researchers can design probes for a variety of applications:

Activity-Based Probes: These probes could be used to quantify the concentration of active glyoxalase I in cell lysates or tissue homogenates, providing valuable data for disease diagnostics and for monitoring therapeutic responses.

Imaging Agents: Fluorescently labeled derivatives could enable the visualization of glyoxalase I localization and dynamics within living cells using advanced microscopy techniques. This would offer insights into the subcellular roles of the glyoxalase system.

Affinity Matrices: Immobilizing the inhibitor scaffold on a solid support could be used for affinity purification of glyoxalase I and its binding partners, helping to uncover new protein-protein interactions and regulatory networks.

The development of such probes is a logical next step in leveraging the unique properties of this potent inhibitor class to further dissect the biology of the glyoxalase system.

Mechanistic Insights into Cellular Responses to Glyoxalase System Modulation by this compound

The glyoxalase system, consisting of glyoxalase I (GLO1) and glyoxalase II (GLO2), is a critical pathway for the detoxification of methylglyoxal (B44143) (MG), a reactive and cytotoxic byproduct of glycolysis. mdpi.com this compound and its analogues are powerful, competitive inhibitors of GLO1, which is the rate-limiting enzyme in this pathway. mdpi.comnih.gov By inhibiting GLO1, these compounds provide a precise tool to study the cellular consequences of glyoxalase system failure.

The primary mechanism of action involves blocking the conversion of the hemithioacetal (formed spontaneously from MG and reduced glutathione, GSH) into S-D-lactoylglutathione. mdpi.comresearchgate.net This inhibition leads to two major downstream effects:

Accumulation of Methylglyoxal: The blockage of its primary detoxification route causes intracellular MG levels to rise. MG is a potent glycating agent that can modify proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs). nih.gov This can lead to protein dysfunction, mitochondrial damage, and cellular stress. nih.gov

Depletion of Reduced Glutathione: The glyoxalase system is essential for regenerating the GSH consumed in the initial reaction with MG. mdpi.com Inhibition of GLO1 traps glutathione in the form of hemithioacetal, preventing its recycling by GLO2 and leading to a depletion of the cellular pool of free, reduced GSH.

These biochemical changes trigger a cascade of cellular responses, including the activation of stress-response pathways and, under sustained inhibition, can lead to cell cycle arrest and apoptosis. Because many cancer cells exhibit high glycolytic rates and are particularly dependent on the glyoxalase system for survival, inhibitors like S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives are being investigated as potential anticancer agents. nih.gov

Elucidating the Role of this compound in Oxidative Stress and Cellular Redox Balance

The cellular redox balance, or homeostasis, is tightly regulated to protect against damage from reactive oxygen species (ROS). nih.gov Glutathione is the most abundant non-protein thiol in the cell and a central player in maintaining this balance, primarily through the ratio of its reduced (GSH) to oxidized (GSSG) forms. nih.govfrontiersin.org Inhibition of the glyoxalase system by this compound directly perturbs this delicate equilibrium, inducing oxidative stress through a multi-faceted mechanism.

The disruption of redox balance occurs via two interconnected pathways:

Direct GSH Depletion: As described previously, GLO1 inhibition prevents the regeneration of GSH, reducing the total cellular capacity to neutralize ROS. mdpi.commdpi.com GSH is a direct scavenger of free radicals and a crucial cofactor for antioxidant enzymes like glutathione peroxidases. frontiersin.orgmdpi.commdpi.com Its depletion leaves the cell vulnerable to oxidative damage.

MG-Induced ROS Production: The accumulation of methylglyoxal contributes significantly to oxidative stress. MG can damage mitochondrial proteins, leading to dysfunction of the electron transport chain and increased production of superoxide radicals and other ROS. nih.gov

This dual impact—crippling the primary antioxidant defense while simultaneously increasing the production of oxidants—creates a state of severe oxidative stress. epa.gov This condition can lead to widespread damage to cellular components and the activation of redox-sensitive signaling pathways that can ultimately trigger programmed cell death. nih.gov The ability of this compound to induce this state makes it a valuable research tool for studying the interplay between metabolic pathways and cellular redox control.

Table 2: Impact of GLO1 Inhibition on Cellular Redox Components

ComponentFunction in Redox HomeostasisEffect of GLO1 Inhibition
Reduced Glutathione (GSH)Major cellular antioxidant; cofactor for GPx. nih.govDecreased (depletion due to lack of recycling). mdpi.com
GSH/GSSG RatioKey indicator of cellular redox state. nih.govSignificantly decreased, indicating a shift to an oxidative state.
Methylglyoxal (MG)Toxic byproduct of glycolysis.Increased (accumulation due to blocked detoxification). nih.gov
Reactive Oxygen Species (ROS)Signaling molecules; damaging at high levels.Increased (due to MG-induced mitochondrial dysfunction). nih.gov

Methodological Innovations for In Vitro Biochemical System Analysis

The study of potent and specific inhibitors like this compound has spurred methodological innovations for analyzing biochemical systems in vitro. These advancements allow for a more precise and detailed characterization of enzyme mechanisms, inhibitor efficacy, and metabolic pathways.

One of the most significant methodological applications has been in structural biology. The use of tight-binding, transition-state analogues such as S-(N-aryl-N-hydroxycarbamoyl)glutathiones has enabled researchers to trap and crystallize the enzyme-inhibitor complex, providing high-resolution "snapshots" of the enzyme's active site during a state that mimics catalysis. nih.gov This has been crucial for validating mechanistic hypotheses that would be difficult to prove by kinetic studies alone.

In the realm of enzymology, these inhibitors serve as benchmark compounds for the development and validation of high-throughput screening assays. Their well-defined kinetic properties (e.g., low Kᵢ values) allow for the robust quality control of assays designed to discover new modulators of the glyoxalase system. nih.gov

Furthermore, the cellular effects of these inhibitors have driven innovations in analytical chemistry. To understand the downstream consequences of GLO1 inhibition, sensitive methods using techniques like tandem mass spectrometry have been refined to accurately quantify the accumulation of metabolites like methylglyoxal and the formation of specific AGEs on proteins. nih.gov These analytical advancements are critical for linking the inhibition of a single enzyme to complex cellular phenotypes like oxidative stress and apoptosis.

Q & A

Q. What parameters are critical for validating a novel detection protocol?

  • Methodological Answer : Include precision (intra-day CV <5%), accuracy (spike recovery 85–115%), linearity (R² >0.99), and robustness (pH/temperature stability). Cross-validate with mass spectrometry (LC-MS/MS) for structural confirmation. Document interference from endogenous thiols (e.g., cysteine) and mitigate via pre-column thiol-blocking agents (e.g., N-ethylmaleimide) .

Notes on Contradictions & Limitations

  • Stereoisomer Artifacts : highlights that HPLC dual peaks may arise from enantiomerization, complicating quantification. Use chiral resolution methods to avoid misinterpretation.
  • Species-Specific Metabolism : Rabbit lenses show atypically high concentrations of glutathione derivatives compared to mammals (), suggesting divergent detoxification pathways.
  • Enzyme Inhibition Specificity : While This compound inhibits glyoxalase I (), off-target effects on glutathione reductase require further validation via knockout models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.